molecular formula C9H6F3N3O B3280570 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline CAS No. 71754-23-9

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B3280570
CAS No.: 71754-23-9
M. Wt: 229.16 g/mol
InChI Key: FEPMSRYYFXNOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS 71754-23-9) is a high-value chemical building block incorporating the 5-trifluoromethyl-1,2,4-oxadiazole (TFMO) pharmacophore, a motif of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical precursor in the development of potent and selective inhibitors of class-IIa histone deacetylases (HDACs), which are important therapeutic targets in oncology and central nervous system (CNS) disorders such as Alzheimer's disease . The TFMO moiety is a distinctive pharmacophore that interacts with the zinc ion in the catalytic pocket of class-IIa HDACs, rendering high specificity and selectivity to these enzymes . The 1,2,4-oxadiazole ring system acts as a metabolically stable bioisostere for ester or amide functionalities, improving the stability and pharmacokinetic properties of candidate molecules . Researchers are exploring its application in the development of novel Positron Emission Tomography (PET) tracers, where its bromodifluoromethyl analogue can be used for late-stage radiolabeling with Fluorine-18 via a bromine-fluoride exchange, enabling the imaging of biological processes . Furthermore, the 1,2,4-oxadiazole scaffold is extensively investigated for designing multitarget-directed ligands for complex neurodegenerative diseases, showing excellent inhibitory activity against targets like acetylcholinesterase (AChE) . With a molecular formula of C9H6F3N3O and a molecular weight of 229.16 g/mol, this aniline derivative is supplied with high purity for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPMSRYYFXNOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s structurally similar compound, 3,5-bis(trifluoromethyl)aniline, has been used in the synthesis of various compounds. These include Schiff’s base, which is known to interact with various biological targets such as enzymes and receptors.

Action Environment

The action, efficacy, and stability of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline can be influenced by various environmental factors. For instance, Trifluralin, a structurally similar compound, is known to be inactivated in wet soils. This suggests that soil moisture levels could potentially influence the action of this compound.

Biological Activity

The compound 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • C : 10
  • H : 8
  • F : 3
  • N : 5
  • O : 1

Structural Characteristics

The compound features a trifluoromethyl group attached to an oxadiazole ring, which is known for enhancing lipophilicity and biological activity. The presence of an aniline moiety contributes to its potential as a pharmacophore in drug development.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of oxadiazole derivatives on several human cancer cell lines. The results demonstrated that the compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The mechanism involved the activation of apoptotic pathways through the upregulation of p53 and caspase-3 cleavage .

CompoundCancer Cell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bMEL-82.41Apoptosis induction

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. A recent study highlighted their effectiveness against various bacterial strains, indicating potential use as antibacterial agents .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, oxadiazole compounds have been explored for their anti-inflammatory and antiviral properties. For example, some derivatives have shown promise as estrogen receptor modulators and inhibitors of specific enzymes related to cancer progression .

The biological activity of This compound is primarily attributed to its ability to interact with cellular targets:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and proliferation.
  • Receptor Modulation : Some derivatives act as modulators of nuclear receptors, influencing gene expression related to cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to analogs with variations in the oxadiazole ring substituents, aniline modifications, or heterocyclic substitutions. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS No.) Substituents on Oxadiazole/Aniline Molecular Formula Molecular Weight (g/mol) Key Features
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (71754-23-9) -CF₃ on oxadiazole; unmodified aniline C₉H₆F₃N₃O 229.16 High lipophilicity due to -CF₃; moderate synthesis yield (57%).
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (10185-69-0) -CH₃ on oxadiazole C₉H₉N₃O 177.19 Lower molecular weight; reduced electron-withdrawing effects compared to -CF₃.
N-allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline (1448256-08-3) -CH₃ on oxadiazole; -F and -allyl on aniline C₁₂H₁₂FN₃O 233.25 Increased steric bulk from allyl group; fluorine enhances metabolic stability.
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline (CAS not provided) -CH₂Cl on oxadiazole C₉H₈ClN₃O 225.63 Chlorine substituent may improve halogen bonding but increase toxicity risks.
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline (1154704-31-0) 2-chlorophenyl on oxadiazole C₁₄H₉ClN₃O 270.70 Extended aromatic system; higher molecular weight and potential π-π interactions.
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (CAS not provided) Thiophene-methyl on oxadiazole C₁₃H₁₁N₃OS 257.31 Sulfur incorporation may alter electronic properties and solubility.
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline (915921-22-1) 4-methylphenyl on oxadiazole C₁₅H₁₂N₃O 253.28 Methylphenyl group enhances hydrophobicity and steric hindrance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline, and how can reaction efficiency be improved?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. A validated approach involves reacting amidoxime precursors with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under reflux, followed by deprotection using trifluoroacetic acid (TFA) to yield the aniline moiety . Microwave-assisted synthesis (e.g., 100–120°C for 30–60 minutes) can enhance reaction efficiency by reducing time and improving yields (≥75%) compared to traditional thermal methods . Key optimization steps include stoichiometric control of TFAA and monitoring reaction progress via TLC or LC-MS.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the oxadiazole ring formation (e.g., δ 164.85 ppm for oxadiazole carbons) and trifluoromethyl group presence (δ 115.77 ppm, J=273.3HzJ = 273.3 \, \text{Hz}) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 257.0698) and purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compare results to structurally similar derivatives (e.g., 4-methoxy analogs) to identify substituent effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data between this compound and its analogs?

  • Methodological Answer : Contradictions often arise from substituent positioning and assay conditions. For example:

  • Trifluoromethyl vs. Methoxy Groups : The electron-withdrawing CF3_3 group may enhance metabolic stability but reduce solubility compared to methoxy derivatives, leading to variability in cell-based assays .
  • Assay Optimization : Standardize protocols (e.g., serum-free media for solubility-limited compounds) and validate using orthogonal methods (e.g., SPR binding vs. cellular activity). Cross-reference with computational models (e.g., QSAR) to isolate structural contributors .

Q. What strategies are effective for designing derivatives to improve metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Substituent Engineering : Introduce polar groups (e.g., hydroxyl or amine) at the para-position of the aniline ring to enhance solubility while retaining the oxadiazole core’s rigidity .
  • Isosteric Replacement : Replace the trifluoromethyl group with a sulfonamide (-SO2_2NH2_2) to balance lipophilicity and metabolic resistance. Validate via microsomal stability assays (e.g., human liver microsomes, HLMs) .

Q. How can molecular docking studies elucidate the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with known oxadiazole-binding pockets (e.g., EGFR kinase or PARP-1) using PDB databases.
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on hydrogen bonding between the oxadiazole nitrogen and catalytic residues (e.g., Lys745 in EGFR). Validate with MD simulations to assess binding stability .

Q. What experimental approaches address stability challenges under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and basic (pH 9.0) buffers at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the oxadiazole ring to amidoximes) .
  • Lyophilization : Improve long-term stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.